molecular formula C4H14N2Si B14736696 Silanediamine, N,N',1,1-tetramethyl- CAS No. 10519-99-0

Silanediamine, N,N',1,1-tetramethyl-

Cat. No.: B14736696
CAS No.: 10519-99-0
M. Wt: 118.25 g/mol
InChI Key: INRSGFWUIBYFGX-UHFFFAOYSA-N
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Description

Silanediamine, N,N’,1,1-tetramethyl-: is an organosilicon compound with the molecular formula C4H14N2Si. It is a derivative of silanediamine where the nitrogen atoms are substituted with methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silanediamine, N,N’,1,1-tetramethyl- can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with dimethylamine in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of silanediamine, N,N’,1,1-tetramethyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the purity and yield of the product. The final product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Silanediamine, N,N’,1,1-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form siloxanes and other silicon-containing compounds.

    Reduction: It can be reduced under specific conditions to form simpler silicon compounds.

    Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of siloxanes, while substitution reactions can yield a variety of substituted silanediamines.

Scientific Research Applications

Chemistry: Silanediamine, N,N’,1,1-tetramethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-nitrogen chemistry and as a reagent in various organic synthesis reactions.

Biology: In biological research, this compound is used to study the interactions between silicon-containing compounds and biological molecules. It is also used in the development of silicon-based biomaterials.

Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. It is also used as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of silanediamine, N,N’,1,1-tetramethyl- involves its interaction with other molecules through its silicon and nitrogen atoms. The compound can form stable complexes with various metal ions, which can then participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

  • Silanediamine, N,N,N’,N’-tetramethyl-1-methyl-
  • Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl-
  • Silanediamine, N,N’,1,1-tetramethyl-N,N’-bis(trimethylsilyl)-

Comparison: Silanediamine, N,N’,1,1-tetramethyl- is unique due to its specific substitution pattern on the nitrogen atoms. This gives it distinct chemical properties compared to other silanediamines. For example, the presence of methyl groups on the nitrogen atoms can influence its reactivity and stability, making it suitable for specific applications in chemistry and industry.

Properties

CAS No.

10519-99-0

Molecular Formula

C4H14N2Si

Molecular Weight

118.25 g/mol

IUPAC Name

N-[dimethyl(methylamino)silyl]methanamine

InChI

InChI=1S/C4H14N2Si/c1-5-7(3,4)6-2/h5-6H,1-4H3

InChI Key

INRSGFWUIBYFGX-UHFFFAOYSA-N

Canonical SMILES

CN[Si](C)(C)NC

Origin of Product

United States

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